molecular formula C27H23NO5 B1445855 Fmoc-L-Tyr(propargyl)-OH CAS No. 1204595-05-0

Fmoc-L-Tyr(propargyl)-OH

Cat. No. B1445855
M. Wt: 441.5 g/mol
InChI Key: COXQVDBEMQQDOE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-Tyr(propargyl)-OH are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

Fmoc-L-Tyr(propargyl)-OH has a molecular weight of 441.48 g/mol . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Peptide Synthesis

  • Field : Biochemistry
  • Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
  • Method : The process involves extensive washing with solvents between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
  • Results : In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Preparation of Non-Proteinogenic Amino Acids

  • Field : Organic Chemistry
  • Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the preparation of the non-proteinogenic amino acid homotyrosine contained in peptides .
  • Method : Starting from L-homoserine, enantiopure Fmoc-protected homotyrosine was prepared in a straightforward manner by metallaphotoredox catalysis with N-Fmoc-(S)-2-amino-4-bromobutanoic acid and 4-tert-butoxybromobenzene partners . The prepared protected amino acid was used in solid-phase peptide synthesis .
  • Results : The high convergency of the synthetic methodologies paves the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .

Synthesis of Triazole-Containing Cyclic Pseudopeptides

  • Field : Medicinal Chemistry
  • Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the synthesis of triazole-containing cyclic pseudopeptides . These pseudopeptides have potential applications in drug discovery .
  • Method : A propargyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde is elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures . The benzylic bond can be cleaved by addition of 90% TFA with appropriate scavengers .
  • Results : This linker is reported to enable access to triazole-containing cyclic pseudopeptides .

Synthesis of Anabaenopeptin F

  • Field : Natural Product Chemistry
  • Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the total synthesis of the natural cyclic peptide anabaenopeptin F . Anabaenopeptins are a class of cyclic peptides produced by cyanobacteria and have been found to exhibit various biological activities .
  • Method : The synthesis involves the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in these peptides .
  • Results : The successful synthesis of anabaenopeptin F demonstrates the utility of “Fmoc-L-Tyr(propargyl)-OH” in the synthesis of complex bioactive peptides .

Greening Solid-Phase Peptide Synthesis

  • Field : Green Chemistry
  • Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the greening of Fmoc/tBu solid-phase peptide synthesis . This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which can reduce the impact on the environment and human health .
  • Results : In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Linkage to Aminomethyl Supports

  • Field : Bioconjugate Chemistry
  • Application : “Fmoc-L-Tyr(propargyl)-OH” serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method can guarantee a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .
  • Method : The method involves standard coupling procedures .
  • Results : This method can guarantee a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .

Safety And Hazards

Fmoc-L-Tyr(propargyl)-OH should be stored at 4° C . It is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXQVDBEMQQDOE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Tyr(propargyl)-OH

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
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Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
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18.2 g
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Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
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11.8 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Sauer, D Nasu, D Tietze, T Gutmann… - Angewandte Chemie …, 2014 - Wiley Online Library
A series of novel bioactive derivatives of the sunflower trypsin inhibitor‐1 (SFTI‐1) suitable for hyperpolarization by parahydrogen‐induced polarization (PHIP) was developed. The …
Number of citations: 45 onlinelibrary.wiley.com
S Scholz, S Kerestetzopoulou, V Wiebach… - …, 2022 - Wiley Online Library
Microviridins are a prominent family of ribosomally synthesized and posttranslationally modified peptides (RiPPs) featuring characteristic lactone and lactam rings. Their unusual cage‐…
D Nasu - 2016 - tuprints.ulb.tu-darmstadt.de
The present thesis summarizes three research projects addressing fundamental studies aimed on application of non-natural elements to design and synthesis of bioactive peptide …
Number of citations: 4 tuprints.ulb.tu-darmstadt.de
G Sauer, D Nasu, D Tietze, T Gutmann… - Angewandte …, 2014 - Wiley Online Library
Neuartige, bioaktive Derivate des Sunflower Trypsin Inhibitors‐1 (SFTI‐1), die für die Hyperpolarisation mittels Parawasserstoff‐induzierter Kernspinpolarisation (PHIP) geeignet sind, …
Number of citations: 11 onlinelibrary.wiley.com

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